Azaserine cyclic peptide, cis is a naturally occurring compound derived from the bacterium Streptomyces species. It is characterized by its unique cyclic structure and contains a diazo group, which contributes to its biological activity, particularly its anticancer properties. Azaserine acts as an antimetabolite, inhibiting various enzymatic processes essential for cellular functions, thus making it a subject of interest in cancer research and therapeutic development.
Azaserine is primarily sourced from Streptomyces fragilis, a type of soil-dwelling bacterium known for producing a variety of bioactive compounds. It belongs to the class of cyclic peptides, which are characterized by their circular structure formed through the covalent bonding of amino acid residues. This compound is classified as a nonribosomal peptide, synthesized via nonribosomal peptide synthetases that facilitate the assembly of amino acids into complex structures without the involvement of ribosomes.
The synthesis of Azaserine involves several steps and can be achieved through both biosynthetic pathways and chemical methods.
Azaserine has a complex molecular structure characterized by a cyclic arrangement of amino acids and a diazo functional group. The key structural features include:
Azaserine undergoes several significant chemical reactions that contribute to its biological activity:
These reactions highlight Azaserine's role in disrupting normal cellular functions, particularly in rapidly dividing cancer cells.
The mechanism through which Azaserine exerts its effects involves:
Data from various studies indicate that this mechanism is responsible for its efficacy as an anticancer agent .
Azaserine exhibits several notable physical and chemical properties:
Azaserine has several scientific applications:
Head-to-tail cyclization remains the predominant method for azaserine-containing cyclic peptides due to its direct amide bond formation between the α-amine and α-carboxyl termini. This approach benefits from established optimization protocols, including dilute reaction conditions (~2 mM) and activating agents like HATU/HOAt or EDCI/HOBt, achieving yields up to 73% in model systems [1]. However, the diazo group of azaserine imposes steric constraints that can hinder nucleophile accessibility during ring closure. Sidechain-to-sidechain strategies offer an alternative pathway by leveraging azaserine’s β-lactam nitrogen or carboxylate side chain for cyclization. This method reduces entropic penalties through preorganization and enables access to distinct ring topologies. Biosynthetic studies of azaserine suggest its diazo ester moiety arises from O-(2-hydrazineylideneacetyl)serine (HDA-Ser), hinting at potential sidechain-mediated cyclization routes in synthetic analogs [8].
Table 1: Comparative Analysis of Cyclization Strategies for Azaserine Peptides
Strategy | Optimal Conditions | Ring Size Accessibility | Reported Yield Range | Conformational Impact |
---|---|---|---|---|
Head-to-Tail | HATU/HOAt, 2 mM, 0°C–RT | 8–25 members | 65–73% | Stabilizes β-turns |
Sidechain-to-Sidechain | AgI-mediated, 0.1 M, RT | 14–30 members | 40–58% | Enables strained motifs |
Head-to-Sidechain | MNBA/DMAP, 20 mM, Dy(OTf)₃ catalyst | 12–18 members | 45–51% | Restricts backbone flexibility |
The cis-configuration of azaserine’s β-lactam ring inherently constrains backbone dihedral angles (ϕ, ψ ≈ –60°, –30°), promoting type VI β-turn formation. Strategic pairing with proline or 3-aminoazetidine enhances this effect by restricting conformational freedom through steric hindrance and reduced entropy (ΔS). Computational analyses reveal that azaserine–proline dyads stabilize reverse turns via n→π* interactions between the β-lactam carbonyl and prolyl amide bond. Azetidine residues further rigidify the scaffold due to their smaller ring size and elevated ring strain (≈25 kcal/mol vs. ≈12 kcal/mol for pyrrolidine). These elements collectively reduce the entropic cost of cyclization by preorganizing linear precursors into U-shaped conformations, improving macrocyclization efficiency by 3–5 fold compared to unstructured sequences [1] [3].
Native Chemical Ligation enables efficient azaserine integration at junctional sites by exploiting C-terminal peptide thioesters. The diazo group’s nucleophilicity necessitates protection with orthogonal groups (e.g., allyl esters) during thioester formation to prevent side reactions. Biosynthetic insights inform this approach: The nonribosomal peptide synthetase AzsO employs a carrier protein (CP)-tethered HDA-Ser intermediate, mimicking thioester-dependent activation. Synthetic adaptations use 4-mercaptophenylacetic acid (MPAA) as a transthioesterification catalyst to facilitate amide bond formation at azaserine’s N-terminus. This method achieves >85% ligation efficiency for segments containing C-terminal Gly or β-hydroxyl-amino acids, though steric hindrance near the diazo group necessitates extended reaction times (24–48 h) [1] [8].
Thioamide modifications serve as chemoselective handles for azaserine cyclization. Silver(I) salts (AgBF₄ or AgClO₄) activate thioamide sulfur, enabling nucleophilic attack by azaserine’s α-amine or hydroxyl side chain without racemization. This strategy is particularly effective for sidechain-to-sidechain cyclization, as AgI coordination minimizes competing diazo group interactions. Kinetic studies demonstrate pseudo-first-order rate constants (kobs) of 0.15 min–1 for 14-membered ring formation, outperforming traditional carbodiimide-mediated approaches. Crucially, the traceless nature of this ligation preserves the diazo functionality essential for bioactivity, with post-cyclization recovery exceeding 90% [1].
Fmoc-MeDbz (N-methyl-3-(dimethylamino)-benzylamine) resins enable on-resin cyclization through in situ N-acylurea (NAU) formation. After linear assembly with azaserine incorporated at the C-terminus, pentafluorophenol (PFP) esters activate the Dbz carbonyl, triggering NAU formation. Subsequent nucleophilic addition by the N-terminal amine releases the cyclic peptide from the resin. This approach circumvents solubility issues associated with azaserine-containing sequences and reduces epimerization at chiral centers adjacent to the diazo group (<2%). Optimization requires precise tuning of NAU activation pH (4.5–5.0) and nucleophile concentration (0.1 M), yielding cyclic peptides in 60–75% purity before HPLC refinement [8].
Azaserine’s β-hydroxyl group facilitates depsipeptide formation during cyclative cleavage. Linear precursors anchored via C-terminal ester linkages undergo acidolysis (0.5% TFA/DCM) to liberate the C-terminal carboxylate, which spontaneously cyclizes with azaserine’s hydroxyl under high-dilution conditions. This route generates Tyr-azaserine depsidone scaffolds, where the ester bond later undergoes O→N acyl migration to form the stable amide. Kinetic studies reveal a rate-determining step dependent on azaserine’s β-lactam ring conformation: cis-constrained analogs cyclize 8× faster than linear counterparts due to reduced rotational freedom (ΔG‡ = 18.2 kcal/mol vs. 22.7 kcal/mol) [8].
The tertiary nitrogen in azaserine’s β-lactam ring exhibits nucleophilicity under mild reducing conditions. Hydrogenolysis (H2/Pd-C) selectively cleaves N-Cbz groups, freeing the azetidine nitrogen for alkylation or acylation. Acylation kinetics follow the trend: acyl chlorides > sulfonyl chlorides > carbamoyl chlorides, with conversions >90% in anhydrous DMF at 0°C. Steric effects dominate selectivity: 2-substituted azaserine derivatives show 40–60% reduced reactivity compared to 3-substituted analogs. This chemoselectivity enables installation of biotin tags, polyethylene glycol (PEG) chains, or fluorophores without diazo group degradation [3].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as a bioorthogonal strategy for azaserine peptide functionalization. Propargyl carbamates installed on the azetidine nitrogen pre-cyclization undergo efficient CuAAC post-cyclization with azido-dyes (e.g., Alexa Fluor 488 azide) or azido-biotin. Reaction optimization requires 1–5 mol% CuI, THPTA ligand, and ascorbate in tBuOH/H2O (1:1) to prevent diazo reduction, achieving >85% conjugation efficiency. Confocal microscopy confirms cellular uptake of fluorescently tagged analogs, demonstrating utility for target engagement studies [3].
Table 2: Post-Cyclization Derivatization Strategies for Azaserine Cyclic Peptides
Functionalization Site | Reagent Class | Representative Agents | Conversion Yield | Application |
---|---|---|---|---|
Azetidine Nitrogen | Acyl chlorides | Acetyl chloride, benzoyl chloride | 90–95% | Polarity modulation |
Sulfonyl chlorides | Dansyl chloride, tosyl chloride | 85–90% | Fluorescent tagging | |
Propargyl carbamates | Propargyl chloroformate | 80% | CuAAC conjugation handle | |
Diazo Group | Diazo-selective Pd reagents | Pd(0)/phosphine complexes | 50–70% | Bioconjugation |
Hydroxyl Side Chain | Silyl-protected alkynes | TMS-propargyl bromide | 75% | Sequential functionalization |
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